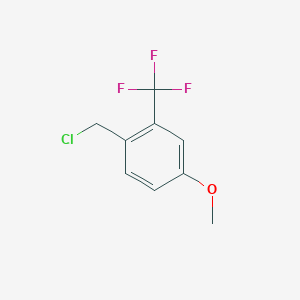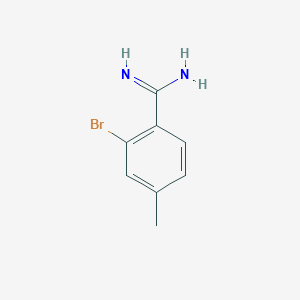
Cyclooctane;hexafluoroantimony(1-);rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its use in various catalytic processes and its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctane;hexafluoroantimony(1-);rhodium typically involves the reaction of rhodium complexes with hexafluoroantimonate salts. One common method is the reaction of Bis(1,5-cyclooctadiene)rhodium(I) chloride with silver hexafluoroantimonate in an appropriate solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctane;hexafluoroantimony(1-);rhodium undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the rhodium center.
Reduction: Reduction reactions involving this compound typically target the rhodium center, altering its oxidation state.
Substitution: Ligand substitution reactions are common, where the cyclooctadiene ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Aplicaciones Científicas De Investigación
Cyclooctane;hexafluoroantimony(1-);rhodium has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Cyclooctane;hexafluoroantimony(1-);rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The hexafluoroantimonate anion helps stabilize the rhodium center and enhances its reactivity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and the formation of intermediate complexes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Cyclooctane;hexafluoroantimony(1-);rhodium include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Bis(1,5-cyclooctadiene)rhodium(I) tetrakis(bis(3,5-trifluoromethyl)phenyl)borate
Uniqueness
This compound is unique due to its specific combination of ligands and counterions, which confer distinct reactivity and stability properties. The hexafluoroantimonate anion, in particular, provides enhanced stability and reactivity compared to other anions like tetrafluoroborate or trifluoromethanesulfonate .
Propiedades
Fórmula molecular |
C16H32F6RhSb- |
|---|---|
Peso molecular |
563.08 g/mol |
Nombre IUPAC |
cyclooctane;hexafluoroantimony(1-);rhodium |
InChI |
InChI=1S/2C8H16.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-8H2;6*1H;;/q;;;;;;;;;+5/p-6 |
Clave InChI |
FDVWOVPJCVHXGD-UHFFFAOYSA-H |
SMILES canónico |
C1CCCCCCC1.C1CCCCCCC1.F[Sb-](F)(F)(F)(F)F.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


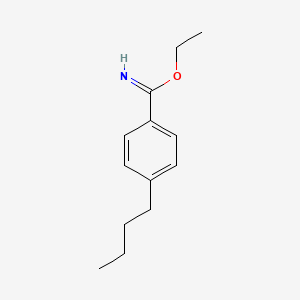
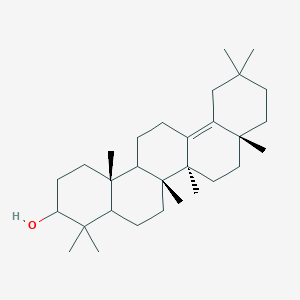


![1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
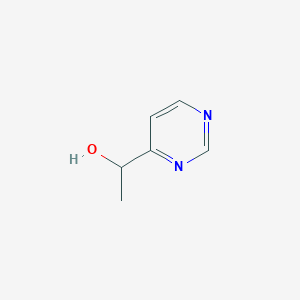
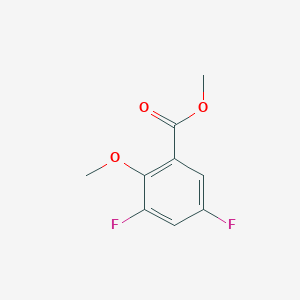
![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
